Cas no 2229136-88-1 (2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine)

2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine
- EN300-1956295
- 2229136-88-1
-
- インチ: 1S/C11H21F2N/c1-10(2)6-4-8(5-7-10)11(3,14)9(12)13/h8-9H,4-7,14H2,1-3H3
- InChIKey: QWOOFKCPRDFRQP-UHFFFAOYSA-N
- ほほえんだ: FC(C(C)(C1CCC(C)(C)CC1)N)F
計算された属性
- せいみつぶんしりょう: 205.16420600g/mol
- どういたいしつりょう: 205.16420600g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 26Ų
2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1956295-0.5g |
2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine |
2229136-88-1 | 0.5g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1956295-2.5g |
2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine |
2229136-88-1 | 2.5g |
$2351.0 | 2023-09-17 | ||
Enamine | EN300-1956295-0.1g |
2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine |
2229136-88-1 | 0.1g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1956295-0.25g |
2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine |
2229136-88-1 | 0.25g |
$1104.0 | 2023-09-17 | ||
Enamine | EN300-1956295-1.0g |
2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine |
2229136-88-1 | 1g |
$1829.0 | 2023-05-27 | ||
Enamine | EN300-1956295-10.0g |
2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine |
2229136-88-1 | 10g |
$7866.0 | 2023-05-27 | ||
Enamine | EN300-1956295-5.0g |
2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine |
2229136-88-1 | 5g |
$5304.0 | 2023-05-27 | ||
Enamine | EN300-1956295-0.05g |
2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine |
2229136-88-1 | 0.05g |
$1008.0 | 2023-09-17 | ||
Enamine | EN300-1956295-5g |
2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine |
2229136-88-1 | 5g |
$3479.0 | 2023-09-17 | ||
Enamine | EN300-1956295-1g |
2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine |
2229136-88-1 | 1g |
$1200.0 | 2023-09-17 |
2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine 関連文献
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amineに関する追加情報
Professional Introduction to 2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine (CAS No: 2229136-88-1)
2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine is a specialized organic compound characterized by its unique structural and chemical properties. This compound, identified by the CAS number 2229136-88-1, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug development and synthetic organic chemistry. The presence of both dimethylcyclohexyl and difluoropropyl functional groups contributes to its distinct reactivity and utility in various chemical transformations.
The molecular structure of 2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine consists of a cyclohexane ring substituted with two methyl groups at the 4-position, attached to an amine-functionalized difluoropropyl chain. This configuration imparts a high degree of steric hindrance, which can be leveraged in designing molecules with specific binding affinities or metabolic stability. The fluorine atoms introduce additional electronic effects, influencing both the polarity and reactivity of the molecule.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced bioavailability and metabolic resistance. The incorporation of fluorine atoms into pharmaceutical candidates has been shown to improve their pharmacokinetic profiles significantly. For instance, fluoroalkylamines like 2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine exhibit improved lipophilicity and reduced susceptibility to enzymatic degradation, making them valuable scaffolds for drug discovery.
Current research in medicinal chemistry increasingly focuses on developing novel heterocyclic compounds that combine structural complexity with functional diversity. The dimethylcyclohexyl moiety in this compound provides a stable aromatic-like backbone, which can serve as a scaffold for further derivatization. This structural motif is particularly useful in designing ligands for enzyme inhibition or receptor binding studies. The amine group at the 2-position offers a site for further functionalization via nucleophilic substitution or condensation reactions.
One of the most compelling aspects of 2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have explored its use in constructing novel kinase inhibitors and other bioactive molecules. The difluoropropyl group enhances the compound's ability to interact with biological targets by modulating electron density and steric accessibility. This has led to several studies investigating its role in developing treatments for neurological disorders and inflammatory conditions.
The synthesis of 2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine presents unique challenges due to the need for precise control over reaction conditions and regioselectivity. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methods are critical in ensuring that the final product meets the stringent requirements for pharmaceutical applications.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine at both molecular and macroscopic levels. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its interactions with biological targets, helping researchers design more effective derivatives. These computational tools are indispensable in modern drug discovery pipelines.
The pharmacological potential of this compound has not been fully explored yet; however, preliminary studies suggest that it may exhibit interesting biological activities. Its structural features make it a promising candidate for further investigation into areas such as central nervous system (CNS) drug development. The ability to fine-tune its properties through structural modifications opens up numerous possibilities for tailored therapeutic agents.
In conclusion,2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine (CAS No: 2229136-88-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications. Its synthesis presents formidable challenges that require innovative synthetic strategies; however,dimethylcyclohexyl and difluoropropyl functionalities offer substantial advantages for drug development. As research continues,this compound is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
2229136-88-1 (2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine) 関連製品
- 1218043-68-5(rac-(1R,2R)-2-2-(propan-2-yloxy)phenylcyclopropane-1-carboxylic acid)
- 1094397-03-1(2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile)
- 2227772-41-8(rac-tert-butyl 2-(1R,2R)-2-aminocyclooctylacetate)
- 1092449-36-9(3-Methoxy-1-propenylboronic Acid)
- 1261564-96-8(2,3-Bis(4-(trifluoromethyl)phenyl)pyridine-5-methanol)
- 1200400-54-9((1R,2R)-2-(phenylsulfanyl)cyclopentan-1-ol)
- 1526882-82-5(2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 933725-48-5(methyl1-(1-methyl-1H-pyrrol-3-yl)ethylamine)
- 1934777-43-1(4-chloro-6-methoxyquinolin-2-amine)
- 2757917-42-1(3-Cyclopropyl-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid)




